(R)-mevalonate (R)-mevalonate (R)-mevalonate is the (R)-enantiomer of mevalonate. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a (R)-mevalonic acid. It is an enantiomer of a (S)-mevalonate.
A dihydroxy monocarboxylic acid and precursor in the biosynthetic pathway known as the mevalonate pathway, which produces terpenes and steroids that are vital for diverse cellular functions.
Brand Name: Vulcanchem
CAS No.: 1192-42-3
VCID: VC20938063
InChI: InChI=1S/C5H8O3/c1-5(7)2-3-8-4(5)6/h7H,2-3H2,1H3
SMILES: CC(CCO)(CC(=O)[O-])O
Molecular Formula: C5H8O3
Molecular Weight: 116.11 g/mol

(R)-mevalonate

CAS No.: 1192-42-3

Cat. No.: VC20938063

Molecular Formula: C5H8O3

Molecular Weight: 116.11 g/mol

* For research use only. Not for human or veterinary use.

(R)-mevalonate - 1192-42-3

Specification

Description (R)-mevalonate is the (R)-enantiomer of mevalonate. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a (R)-mevalonic acid. It is an enantiomer of a (S)-mevalonate.
A dihydroxy monocarboxylic acid and precursor in the biosynthetic pathway known as the mevalonate pathway, which produces terpenes and steroids that are vital for diverse cellular functions.
CAS No. 1192-42-3
Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
IUPAC Name 3-hydroxy-3-methyloxolan-2-one
Standard InChI InChI=1S/C5H8O3/c1-5(7)2-3-8-4(5)6/h7H,2-3H2,1H3
Standard InChI Key XVQNGICOIZBDTJ-UHFFFAOYSA-N
Isomeric SMILES C[C@@](CCO)(CC(=O)[O-])O
SMILES CC(CCO)(CC(=O)[O-])O
Canonical SMILES CC1(CCOC1=O)O
Colorform Oily liquid

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